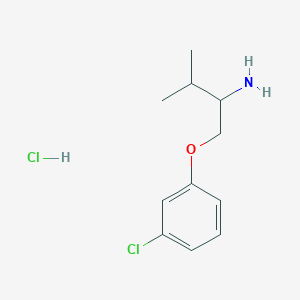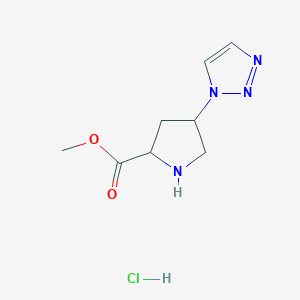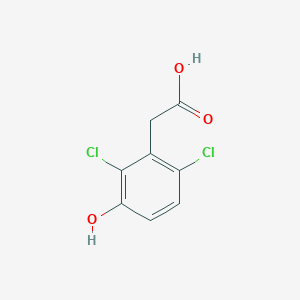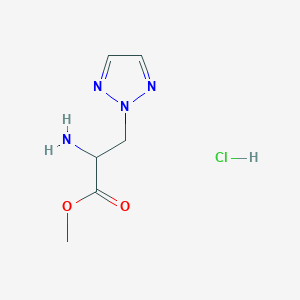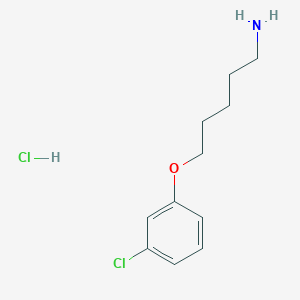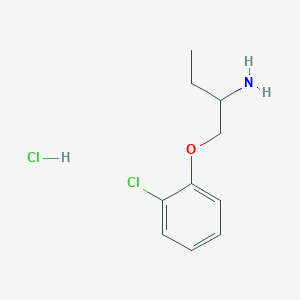
4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride
Übersicht
Beschreibung
“4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride” is a chemical compound with the CAS number 1822673-87-9 . It has a molecular weight of 226.79 and a molecular formula of C7H15ClN2S2 .
Molecular Structure Analysis
The molecular structure of “4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride” consists of a thiazole ring attached to a butan-1-amine group via a sulfur atom . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives have been shown to possess potent antimicrobial properties. For example, certain thiazole compounds have demonstrated inhibitory activity against a range of bacteria and fungi, comparable to standard drugs like vancomycin .
Antitumor and Cytotoxic Activity
Some thiazoles are reported to exhibit antitumor and cytotoxic effects. They have been tested on various human tumor cell lines, showing significant potential in cancer treatment .
Estrogen Receptor Ligands
Thiazole analogs can act as ligands for estrogen receptors, which may have implications in hormone-related therapies and research .
Neuropeptide Activity
Thiazoles have also been identified as neuropeptides, which play roles in neural signaling and could be relevant in neurological studies .
Inhibition of Human Platelet Aggregation
Certain thiazole compounds may inhibit the aggregation factor of human platelets, suggesting potential applications in cardiovascular research .
Urokinase Inhibition
Urokinase is an enzyme involved in the breakdown of blood clots. Thiazoles that inhibit urokinase could be useful in studying clotting disorders .
Poly (ADP-ribose) Polymerase-1 Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is involved in DNA repair processes. Thiazoles that inhibit PARP-1 could contribute to research on DNA damage and repair mechanisms .
Adenosine Receptor Activity
Thiazole derivatives may interact with adenosine receptors, which are implicated in various physiological processes, including cardiovascular function and sleep regulation .
Zukünftige Richtungen
The future directions for “4-((4,5-Dihydrothiazol-2-yl)thio)butan-1-amine hydrochloride” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. Thiazole derivatives, in general, have shown promise in various areas of medicinal chemistry .
Wirkmechanismus
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on its exact structure and any functional groups present.
Eigenschaften
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S2.ClH/c8-3-1-2-5-10-7-9-4-6-11-7;/h1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRBISIDCAENLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



